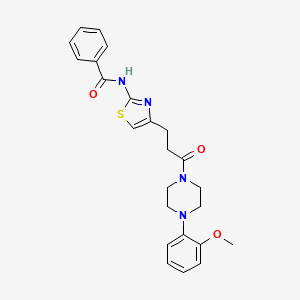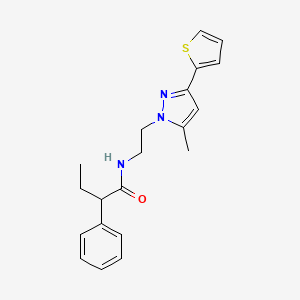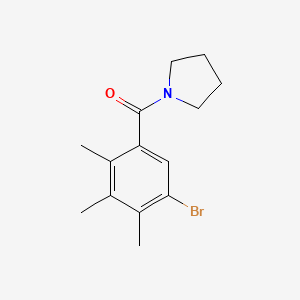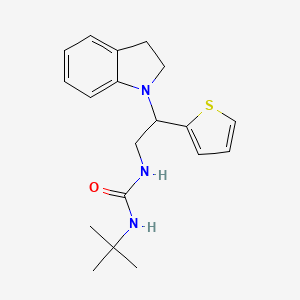
Heparin disaccharide III-S sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin disaccharide III-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant. It is a disaccharide unit consisting of α-ΔUA-2S-[1→4]-GlcNS, where ΔUA represents 4-deoxy-L-threo-hex-4-enopyranosyluronic acid, and GlcNS represents N-sulfo-D-glucosamine. This compound is primarily used in scientific research to study the structure and function of heparin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin disaccharide III-S sodium salt is produced through the enzymatic digestion of heparin using heparinase I and II. The process involves the selective cleavage of heparin polysaccharides to yield specific disaccharide units. The reaction conditions typically include a controlled pH environment and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable powder form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Heparin disaccharide III-S sodium salt undergoes various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the uronic acid to its corresponding alcohol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like chlorosulfonic acid are used for sulfation reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various sulfated derivatives.
Scientific Research Applications
Heparin disaccharide III-S sodium salt is widely used in scientific research due to its structural similarity to natural heparin. Its applications include:
Chemistry: Studying the structure-function relationship of glycosaminoglycans.
Biology: Investigating the role of heparin in cellular processes such as cell signaling and proliferation.
Medicine: Developing anticoagulant therapies and studying heparin’s interaction with proteins.
Industry: Producing heparin-like compounds for pharmaceutical applications
Mechanism of Action
Heparin disaccharide III-S sodium salt exerts its effects by mimicking the structure of natural heparin. It interacts with various proteins, including antithrombin III, to inhibit blood coagulation. The compound binds to specific sites on these proteins, enhancing their activity and leading to the inhibition of thrombin and factor Xa, key enzymes in the coagulation cascade .
Comparison with Similar Compounds
Heparin disaccharide I-H: Another disaccharide unit derived from heparin with different sulfation patterns.
Heparan sulfate disaccharides: Structurally similar to heparin disaccharides but with varying degrees of sulfation and acetylation.
Uniqueness: Heparin disaccharide III-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to selectively inhibit coagulation factors makes it a valuable tool in anticoagulant research and therapy development .
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWWYJQBVFLQC-LXROVJCJSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)

![1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one](/img/structure/B2912655.png)


![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)

